Cas no 17559-85-2 (2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate)

2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate structure
17559-85-2 structure
Product Name:2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate
Numero CAS:17559-85-2
MF:C21H18O5
MW:350.364626407623
CID:1361853
PubChem ID:1042895
Update Time:2025-04-20

2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate
    • Spectrum3_001644
    • AKOS037517296
    • AB00053141-02
    • KBio2_004568
    • 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl benzoate
    • 17559-85-2
    • SpecPlus_000944
    • Q27164352
    • 1-METHYL-1-(7-OXO-2,3-DIHYDRO-7H-FURO(3,2-G)CHROMEN-2-YL)ETHYL BENZOATE
    • FELAMIDIN
    • benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester
    • KBio3_002587
    • CHEBI:92642
    • SDCCGMLS-0066833.P001
    • KBio2_002000
    • BRD-K36638198-001-02-8
    • DivK1c_007040
    • SPBio_000682
    • KBio2_007136
    • Spectrum2_000731
    • Felamedin
    • Spectrum4_001691
    • SCHEMBL12062114
    • CCG-40139
    • BSPBio_003367
    • (R)-2-(7-oxo-3,7-dihydro-2H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate
    • Spectrum5_000362
    • Spectrum_001520
    • KBio1_001984
    • CHEMBL3039023
    • DTXSID801346605
    • KBioGR_001982
    • KBioSS_002000
    • Oprea1_050473
    • AKOS000546750
    • AKOS022011817
    • Oprea1_209470
    • 1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate
    • 2-(7-oxo-3,7-dihydro-2h-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate
    • 2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate
    • Inchi: 1S/C21H18O5/c1-21(2,26-20(23)13-6-4-3-5-7-13)18-11-15-10-14-8-9-19(22)25-16(14)12-17(15)24-18/h3-10,12,18H,11H2,1-2H3/t18-/m0/s1
    • Chiave InChI: VIPXLQMQEIDXMH-SFHVURJKSA-N
    • Sorrisi: O1C2C=C3C(C=CC(=O)O3)=CC=2C[C@H]1C(C)(C)OC(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 350.11544
  • Massa monoisotopica: 350.11542367g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 61.8Ų

Proprietà sperimentali

  • PSA: 61.83

2-[(2S)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl benzoate Letteratura correlata

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.